

Chemical structure and properties of LCL161 (NVP-LCL161)

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LCL161 (NVP-LCL161): A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Promising IAP Inhibitor

This technical guide provides a comprehensive overview of **LCL161** (also known as NVP-**LCL161**), a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). **LCL161** is a second mitochondrial-derived activator of caspases (SMAC) mimetic that has shown significant potential in preclinical and clinical studies for the treatment of various cancers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **LCL161**.

Chemical Structure and Physicochemical Properties

LCL161 is a synthetic organic molecule with a complex chemical structure. Its systematic IUPAC name is (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide.[1] The key chemical and physical properties of **LCL161** are summarized in the table below for easy reference.



Property	Value	Reference
CAS Number	1005342-46-0	[1][2]
Molecular Formula	C26H33FN4O3S	[1][2]
Molecular Weight	500.63 g/mol	[1][2]
IUPAC Name	(S)-N-((S)-1-cyclohexyl-2- ((S)-2-(4-(4- fluorobenzoyl)thiazol-2- yl)pyrrolidin-1-yl)-2- oxoethyl)-2- (methylamino)propanamide	[1]
SMILES	CINVALID-LINK C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4) F">C@@HNC	[3]
Solubility	DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mL	[4]
Appearance	Crystalline solid	[4]
Storage	-20°C	[4]

Mechanism of Action: Targeting the IAP Family

LCL161 functions as a SMAC mimetic, targeting the IAP family of proteins, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting apoptosis.[1][5] The primary targets of **LCL161** are cellular IAP1 (cIAP1) and cIAP2, as well as X-linked IAP (XIAP).[6]

By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, **LCL161** induces their auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation of cIAPs has two major downstream consequences:

• Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB





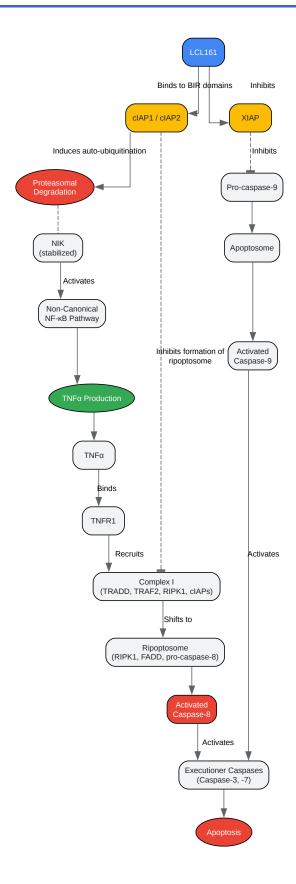


signaling pathway. This pathway activation can lead to the production of pro-inflammatory cytokines like TNF α , which can contribute to an anti-tumor immune response.

• Induction of Apoptosis: By promoting the degradation of cIAPs and inhibiting XIAP, **LCL161** removes the brakes on caspase activation. This sensitizes cancer cells to apoptotic stimuli, leading to programmed cell death. In the presence of TNFα, the degradation of cIAPs allows for the formation of the ripoptosome complex (containing RIPK1, FADD, and pro-caspase-8), leading to caspase-8 activation and subsequent execution of apoptosis.[7]

The signaling pathway of **LCL161**'s mechanism of action is depicted in the diagram below.





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Caption: LCL161 signaling pathway leading to apoptosis.



Pharmacokinetics and Pharmacodynamics

A first-in-human phase I clinical trial in patients with advanced solid tumors provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of **LCL161**.[8]

Parameter	Description	Reference
Administration	Oral, once weekly	[8]
Absorption	Rapidly absorbed	[8]
Formulation	Tablet formulation was better tolerated than the solution	[8]
Dose Limiting Toxicity	Cytokine release syndrome (CRS)	[8]
Recommended Phase II Dose	1800 mg, once weekly	[8]
Pharmacodynamic Effect	Induced degradation of cIAP1 in blood, skin, and tumor tissue; Increased circulating cytokine levels	[8]

Preclinical In Vitro and In Vivo Efficacy

LCL161 has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a single agent and in combination with other anti-cancer therapies.

In Vitro Activity

The half-maximal inhibitory concentration (IC50) of **LCL161** has been determined in various cancer cell lines, highlighting its differential sensitivity across different tumor types.



Cell Line	Cancer Type	IC50 (μM)	Reference
Ba/F3-FLT3-ITD	Leukemia	~0.5	[9]
MOLM13-luc+	Leukemia	~4	[9]
Ba/F3-D835Y	Leukemia	~0.05	[9]
CCRF-CEM	T-cell ALL	0.25	[9]
Karpas-299	Anaplastic Large Cell Lymphoma	1.6	[9]
Нер3В	Hepatocellular Carcinoma	10.23	[10]
PLC5	Hepatocellular Carcinoma	19.19	[10]

Combination Therapy

LCL161 has shown synergistic or additive effects when combined with various chemotherapeutic agents and targeted therapies.

Combination Agent	Cancer Type	Effect	Reference
Paclitaxel	Non-Small Cell Lung Cancer	Synergistic induction of apoptosis	[7]
Radiotherapy	HPV-negative Head and Neck Squamous Cell Carcinoma	Enhanced radiosensitization and tumor regression	[1]
PKC412 (Midostaurin)	FLT3-ITD Leukemia	Significantly more killing of cells than either agent alone	[9]
Doxorubicin / Cytarabine	Leukemia	Additive effects	[9]

In Vivo Efficacy



In vivo studies using xenograft models have confirmed the anti-tumor activity of **LCL161**. For instance, in a mouse xenograft model of HPV-negative head and neck squamous cell carcinoma, the combination of **LCL161** with radiotherapy led to dramatic tumor regression.[1] This was accompanied by pharmacodynamic evidence of cIAP1 degradation and apoptosis activation within the tumors.[1]

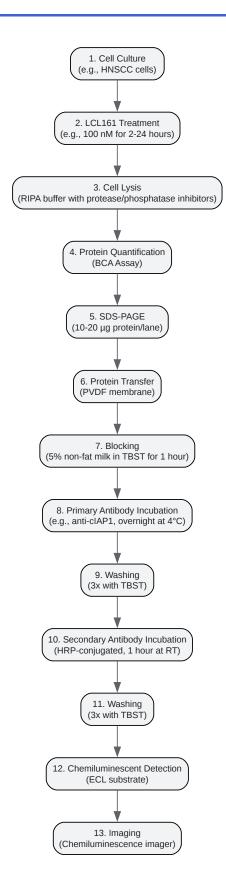
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of **LCL161**.

Western Blot Analysis for cIAP1 Degradation

This protocol outlines the steps to assess the degradation of cIAP1 in cancer cells following treatment with **LCL161**.





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Caption: Workflow for Western Blot analysis.



Protocol Details:

- Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere
 overnight. Treat the cells with the desired concentrations of LCL161 for the specified
 duration.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 (e.g., at a 1:1000 dilution) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[7]

Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with **LCL161**.

Protocol Details:

- Cell Seeding and Treatment: Seed cells in 6-well plates at a density of approximately 3 x 10⁵ cells per well and allow them to attach.[1] Treat the cells with **LCL161** alone or in combination with another agent (e.g., radiation) for the desired time (e.g., 24-48 hours).[1]
- Cell Harvesting and Staining: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation. Wash the cells with cold PBS.



- Resuspend the cell pellet in 1X Annexin-binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity and can be used to determine the IC50 of a compound.

Protocol Details:

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL
 of culture medium and incubate overnight.
- Compound Treatment: Prepare serial dilutions of LCL161 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate for a specified period (e.g., 72 hours).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of LCL161 that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]



Conclusion

LCL161 is a promising SMAC mimetic with a well-defined mechanism of action that involves the degradation of cIAPs, leading to the activation of apoptotic pathways in cancer cells. Its oral bioavailability and demonstrated preclinical efficacy, both as a single agent and in combination therapies, have positioned it as a valuable candidate for further clinical investigation. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core chemical, biological, and pharmacological properties of **LCL161**, facilitating its continued exploration in the quest for more effective cancer treatments.

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